Antibiotic Sch 378167

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

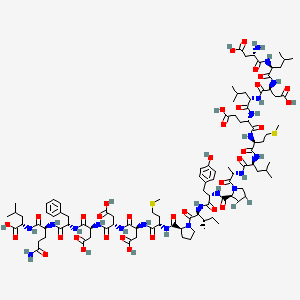

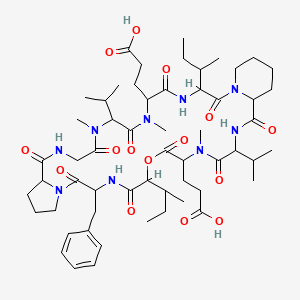

Antibiotic Sch 378167 is a member of a family of depsipeptide fungal metabolites known for their selective and competitive inhibition of the human tachykinin receptor (NK2). This compound was isolated from the fermentation broth of a taxonomically unidentified fungus . The tachykinin peptides, including substance P, neurokinin A, and neurokinin B, are located in sensory neurons in both the peripheral and central nervous systems and exert their biological effects through specific receptors .

Métodos De Preparación

The preparation of Antibiotic Sch 378167 involves fermentation, isolation, and purification processes. The compound is separated from the fermentation broth by ethyl acetate extraction. Purification and separation of the individual compounds are achieved through NK2 assay-guided fractionation using gel filtration, reverse phase chromatography, and high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Antibiotic Sch 378167 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ethyl acetate for extraction and various chromatographic techniques for purification . The major products formed from these reactions are selective NK2 inhibitors with Ki values ranging from 27 to 982 nM .

Aplicaciones Científicas De Investigación

Antibiotic Sch 378167 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a selective and competitive antagonist of the human NK2 receptor, which has potential therapeutic applications in treating conditions such as migraine, rheumatoid arthritis, asthma, bronchopulmonary disease, and emesis . Additionally, its role in inhibiting NKA-induced increases in intracellular calcium concentration makes it valuable for studying cellular signaling pathways .

Mecanismo De Acción

The mechanism of action of Antibiotic Sch 378167 involves its selective and competitive inhibition of the human NK2 receptor. This inhibition is competitive in nature, with pA2 values of 7.2 and 7.5, respectively . The compound binds to the NK2 receptor, preventing the binding of neurokinin A and subsequently inhibiting the associated biological effects .

Comparación Con Compuestos Similares

Antibiotic Sch 378167 is part of a family of depsipeptide fungal metabolites that includes SCH 378161, SCH 217048, and SCH 378199 . These compounds share similar structural features, such as the presence of proline or pipecolic acid, and differ in being an amide or acid . The uniqueness of this compound lies in its specific inhibition of the NK2 receptor, with no activity at 10 µM in the NK1 and NK3 assays .

Conclusion

This compound is a significant compound with various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its selective and competitive inhibition of the human NK2 receptor makes it a valuable tool for studying cellular signaling pathways and potential therapeutic applications.

Propiedades

Fórmula molecular |

C57H87N9O15 |

|---|---|

Peso molecular |

1138.4 g/mol |

Nombre IUPAC |

3-[21-benzyl-3,24-di(butan-2-yl)-27-(2-carboxyethyl)-7,10,28-trimethyl-2,5,8,11,14,20,23,26,29,32-decaoxo-9,30-di(propan-2-yl)-25-oxa-1,4,7,10,13,19,22,28,31-nonazatricyclo[31.4.0.015,19]heptatriacontan-6-yl]propanoic acid |

InChI |

InChI=1S/C57H87N9O15/c1-12-34(7)46-55(78)66-28-18-17-22-40(66)51(74)60-45(32(3)4)54(77)63(10)41(25-27-44(70)71)57(80)81-48(35(8)13-2)52(75)59-37(30-36-20-15-14-16-21-36)53(76)65-29-19-23-39(65)49(72)58-31-42(67)64(11)47(33(5)6)56(79)62(9)38(50(73)61-46)24-26-43(68)69/h14-16,20-21,32-35,37-41,45-48H,12-13,17-19,22-31H2,1-11H3,(H,58,72)(H,59,75)(H,60,74)(H,61,73)(H,68,69)(H,70,71) |

Clave InChI |

IVOBIIPKUUYUPR-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N(C(C(=O)N(C(C(=O)N1)CCC(=O)O)C)C(C)C)C)CC4=CC=CC=C4)C(C)CC)CCC(=O)O)C)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.